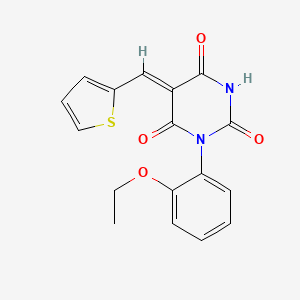
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Wirkmechanismus
Bromoxynil works by inhibiting photosynthesis in plants, specifically by interfering with the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The mechanism of action of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is similar to that of other herbicides such as atrazine and paraquat.
Biochemical and Physiological Effects:
Bromoxynil has been shown to have a low toxicity to mammals, with no significant adverse effects observed in laboratory animals at doses typically used in field applications. However, exposure to high doses of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate can cause irritation of the skin, eyes, and respiratory tract. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have a negative impact on non-target organisms such as bees and aquatic invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoxynil is a useful tool for studying the effects of herbicides on plant physiology and soil microbial communities. Its low toxicity to mammals makes it a safer alternative to other herbicides for use in laboratory experiments. However, its effectiveness against certain weed species may vary depending on environmental conditions such as soil type and temperature.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate. These include:
1. Development of new formulations of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective against resistant weed species.
2. Investigation of the impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on soil microbial communities and the potential for long-term effects on soil health.
3. Study of the potential impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on non-target organisms such as bees and aquatic invertebrates.
4. Investigation of the potential for herbicide resistance to develop in weed populations exposed to 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its effectiveness against broadleaf weeds and its potential impact on the environment. While it has a low toxicity to mammals, it can have negative effects on non-target organisms such as bees and aquatic invertebrates. Further research is needed to fully understand the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate and to develop new formulations that are more effective and environmentally friendly.
Synthesemethoden
Bromoxynil can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Bromoxynil has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been used in studies to investigate the effects of herbicides on soil microbial communities and the potential for herbicide resistance in weeds.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-6-1-2-7-14(13)20-8-9-21-15(19)18-12-5-3-4-11(17)10-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGAHQDVXSJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
